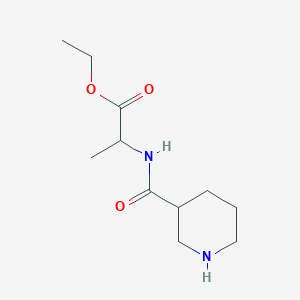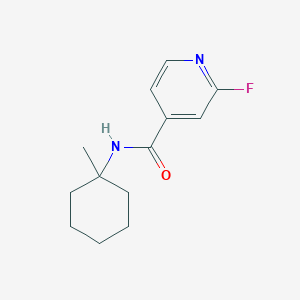![molecular formula C12H14FNO3 B1444992 Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- CAS No. 1459130-39-2](/img/structure/B1444992.png)
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-
Descripción general
Descripción
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-, is a pentanoic acid derivative with a fluorine-substituted benzoyl group. It is a white solid that is insoluble in water and has a molecular weight of 306.31 g/mol. It is an important intermediate for synthesizing various drugs, including anti-inflammatory, anti-cancer, and anti-viral agents. Its structure is similar to that of other pentanoic acid derivatives, but the presence of the fluorine atom makes it unique.
Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthases
Pentanoic acid derivatives, including S-2-amino-5-azolylpentanoic acids, have been studied for their potential in inhibiting nitric oxide synthases. These compounds, through structural modifications and binding to the natural substrate site, show promise in regulating nitric oxide levels in various physiological and pathological processes (Ulhaq et al., 1998).
Synthesis of Fluorinated Amino Acids
Research on the stereoselective synthesis of γ-fluorinated α-amino acids, including derivatives of pentanoic acid, highlights their utility in developing novel compounds with potential pharmacological applications (Laue et al., 2000).
Constituents in AM-Toxins
Certain forms of 2-amino-5-arylpentanoic acids, closely related to pentanoic acid, 5-[(4-fluorobenzoyl)amino]-, are identified as constituent amino acids in AM-toxins. These toxins are significant in the study of plant pathology and host-pathogen interactions (Shimohigashi et al., 1976).
Metabolism Studies
Pentanoic acid derivatives have been used to study the metabolism of drugs like pentamidine in rats, providing insights into drug metabolite identification and the understanding of drug action and toxicity (Berger et al., 1992).
Development of Antibacterial Agents
The use of fluorine-containing pentanoic acid derivatives in synthesizing new molecules with antibacterial properties is an area of active research. These compounds demonstrate potential in creating new antibiotics or agents against bacterial infections (Holla et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(4-fluorobenzoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-6-4-9(5-7-10)12(17)14-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDROKDOQKWRLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)
![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)






![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)